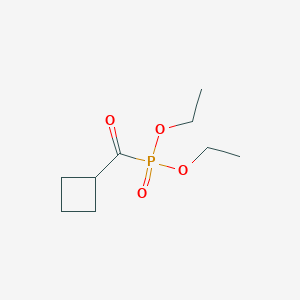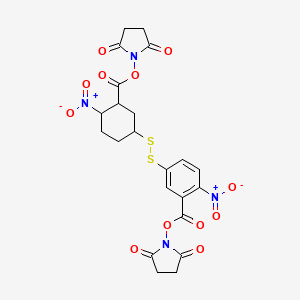
2,5-Dioxopyrrolidin-1-yl 5-((3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-nitrocyclohexyl)disulfanyl)-2-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioxopyrrolidin-1-yl 5-((3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-nitrocyclohexyl)disulfanyl)-2-nitrobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple functional groups, including nitro, disulfide, and ester groups, which contribute to its reactivity and versatility in chemical synthesis and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 5-((3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-nitrocyclohexyl)disulfanyl)-2-nitrobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the activation of polyethylene glycol with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC)
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to isolate and purify the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 5-((3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-nitrocyclohexyl)disulfanyl)-2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The disulfide bonds can be cleaved under reducing conditions to form thiols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as lithium aluminum hydride (LiAlH4) for reduction reactions and oxidizing agents like hydrogen peroxide (H2O2) for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields amines, while cleavage of the disulfide bonds produces thiols.
Aplicaciones Científicas De Investigación
2,5-Dioxopyrrolidin-1-yl 5-((3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-nitrocyclohexyl)disulfanyl)-2-nitrobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Facilitates the conjugation of proteins and other biomolecules, making it useful in bioconjugation and labeling studies.
Medicine: Employed in drug delivery systems, particularly in the formation of nanoparticles and liposomes for targeted drug delivery.
Industry: Utilized in the production of advanced materials and as a crosslinking agent in polymer chemistry.
Mecanismo De Acción
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 5-((3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-nitrocyclohexyl)disulfanyl)-2-nitrobenzoate involves the formation of reversible linkages between biomacromolecules and active small molecules. The N-hydroxysuccinimide (NHS) groups react with amines to form stable amide bonds, while the disulfide bond can be cleaved under reducing conditions, allowing for controlled release of the linked molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: A protein crosslinker that reacts with monoclonal antibodies to modify lysine residues.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: A hybrid anticonvulsant with broad-spectrum activity in animal seizure models.
Bis(2,5-dioxopyrrolidin-1-yl) (disulfanediylbis(ethane-2,1-diyl)): A homobifunctional polyethylene glycol linker used in bioconjugation.
Uniqueness
What sets 2,5-Dioxopyrrolidin-1-yl 5-((3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-nitrocyclohexyl)disulfanyl)-2-nitrobenzoate apart is its combination of functional groups, which allows for versatile applications in various fields. Its ability to form stable amide bonds and reversible disulfide linkages makes it particularly valuable in drug delivery and bioconjugation studies.
Propiedades
Fórmula molecular |
C22H20N4O12S2 |
|---|---|
Peso molecular |
596.5 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 5-[[3-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-4-nitrocyclohexyl]disulfanyl]-2-nitrobenzoate |
InChI |
InChI=1S/C22H20N4O12S2/c27-17-5-6-18(28)23(17)37-21(31)13-9-11(1-3-15(13)25(33)34)39-40-12-2-4-16(26(35)36)14(10-12)22(32)38-24-19(29)7-8-20(24)30/h1,3,9,12,14,16H,2,4-8,10H2 |
Clave InChI |
JTLGNQOINQOSBR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(CC1SSC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)ON3C(=O)CCC3=O)C(=O)ON4C(=O)CCC4=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



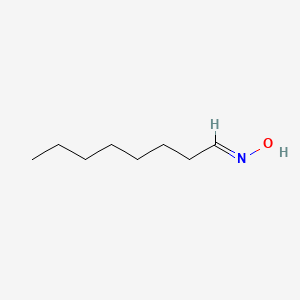
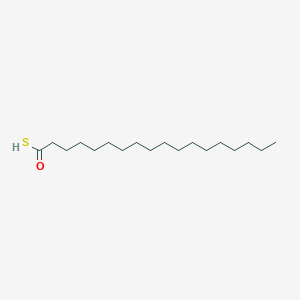
![butyl N-[(butoxycarbonylamino)methyl]carbamate](/img/structure/B14753635.png)
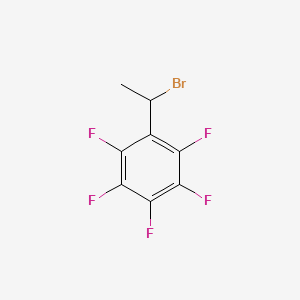
![3-{4-[2-(5-Benzoyl-indol-1-yl)ethoxy]phenyl}-2-ethoxy-propanoic acid](/img/structure/B14753653.png)

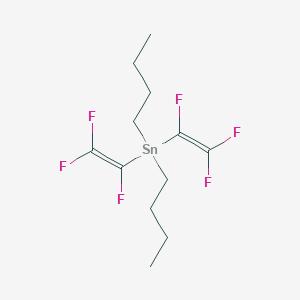
![7-Oxa-2,5-dithiabicyclo[2.2.1]heptane](/img/structure/B14753674.png)
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B14753675.png)
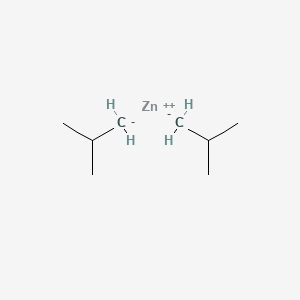
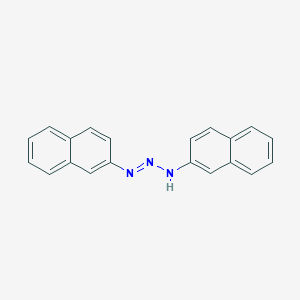
![[4-({[4-(Acetylamino)phenyl]sulfonyl}amino)phenyl]acetic acid](/img/structure/B14753683.png)
